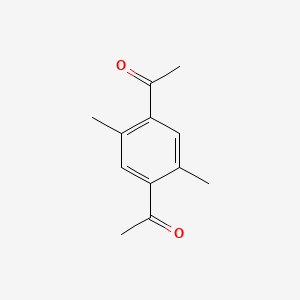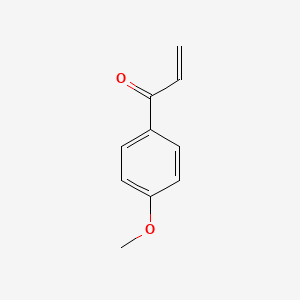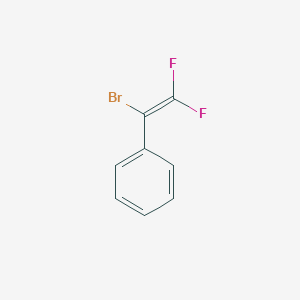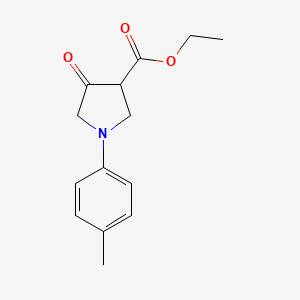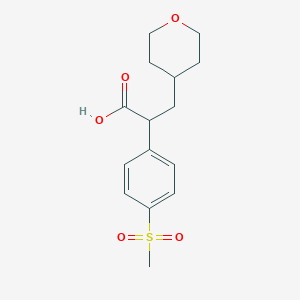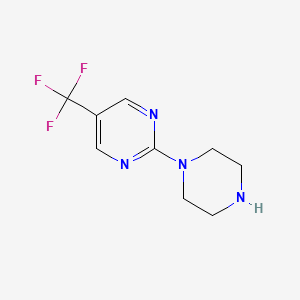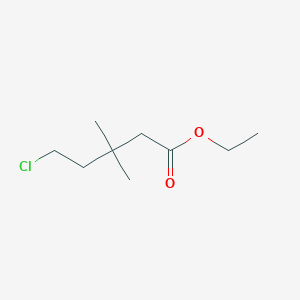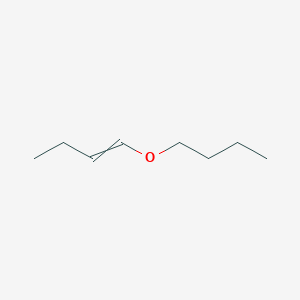
1-Butoxybut-1-ene
概要
説明
“1-Butoxybut-1-ene” is a chemical compound with the molecular formula C8H16O . It is also known by other names such as (1E)-1-Butoxy-1-butene, (1E)-1-Butenyl butyl ether, and trans-1-Butene,1-butoxy- .
Molecular Structure Analysis
The molecular structure of “1-Butoxybut-1-ene” consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The average mass is 128.212 Da and the monoisotopic mass is 128.120117 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Butoxybut-1-ene” include a molecular formula of C8H16O, an average mass of 128.212 Da, and a monoisotopic mass of 128.120117 Da . Other properties such as boiling point, melting point, and vapor pressure are not explicitly mentioned in the available resources.
科学的研究の応用
Protonation in Acidic Zeolites : 1-Butoxybut-1-ene, as a butene isomer, is relevant in studies of protonation reactions on acidic zeolites. Research using density functional theory (DFT) has explored the protonation of but-1-ene, revealing insights into the formation of alkoxy species and the influence of olefin structure on these reactions (Corrêa & Mota, 2002).
Synchrotron Radiation FTIR Detection : Synchrotron radiation FTIR spectromicroscopy (SR-FTIR-SM) has been employed to map 1,1-Di(4-hydroxyphenyl)-2-cyrhetrenylbut-1-ene, a compound related to 1-Butoxybut-1-ene, based on its IR signature. This technique assists in studying the subcellular distribution of compounds, highlighting the potential of 1-Butoxybut-1-ene analogs in biological research (Clède et al., 2013).
In Situ IR Study of Sorbed Species : The sorption and reaction of but-1-ene over ferrierite samples, closely related to 1-Butoxybut-1-ene, have been studied using in situ IR spectroscopy. This research provides insights into the selectivity and sorption behavior of such compounds, which can be relevant to the study of 1-Butoxybut-1-ene (Meunier et al., 2002).
Catalytic Hydrogenation Studies : Studies on the catalytic hydrogenation of 3,4-epoxybut-1-ene, a compound structurally related to 1-Butoxybut-1-ene, have revealed insights into the isomerization and selective fission of the epoxide ring, which can inform the understanding of 1-Butoxybut-1-ene's reactivity (Fujitsu et al., 1982).
Oxygenated Compounds in Fuels and Biofuels : The study of ternary systems containing 1-Butoxybutane (related to 1-Butoxybut-1-ene) with propan-1-ol and 1-hex-1-ene or other hydrocarbons has provided valuable data for the development of fuels and biofuels, highlighting the potential applications of 1-Butoxybut-1-ene in this field (Alaoui et al., 2014).
Copolymer Degradation Studies : The degradation of various copolymers of ethylene with α-olefins, including but-1-ene (closely related to 1-Butoxybut-1-ene), offers insights into the selective removal of amorphous regions and branch inclusion in crystal structures, which can be relevant for material science applications of 1-Butoxybut-1-ene (Hosoda et al., 1990).
Thermal Gas-Phase Decomposition Studies : Research on the kinetics of gas-phase decomposition of 1,2-epoxybutane, a related compound to 1-Butoxybut-1-ene, has provided valuable data on the primary reaction products and the underlying reaction mechanisms, which can inform similar studies on 1-Butoxybut-1-ene (Flowers & Penny, 1975).
Liquid Density Studies for Biofuel Additives : The measurement of the density of 1-butoxybutane (a compound related to 1-Butoxybut-1-ene) under various temperatures and pressures provides crucial data for its application as a biofuel additive, which could extend to 1-Butoxybut-1-ene (Alaoui et al., 2011).
特性
IUPAC Name |
1-but-1-enoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUYRFHWGPWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-1-enoxybutane | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



